

# A Preclinical Evaluation of AOH1160 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AOH1160  |           |
| Cat. No.:            | B2380465 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

AOH1160 is a first-in-class, orally available small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is essential for DNA replication and repair, making it a critical target in oncology.[2] Preclinical data indicates that AOH1160 selectively targets a cancer-associated isoform of PCNA (caPCNA), leading to the disruption of the cell cycle, inhibition of DNA repair, and induction of apoptosis in a broad range of cancer cells.[2][3] This molecule has demonstrated significant anti-tumor activity in various solid tumor models, both as a monotherapy and in combination with conventional chemotherapeutics, while exhibiting a favorable safety profile with minimal toxicity to non-malignant cells.[3][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used in the evaluation of AOH1160.

### **Mechanism of Action**

**AOH1160** was developed through computer modeling and medicinal chemistry to target a specific surface pocket on PCNA, delineated by the L126-Y133 region, which is structurally altered in cancer cells.[2][5] Its primary mechanism involves interfering with PCNA's function as a hub for proteins involved in DNA metabolism.

The key effects of AOH1160 are:







- Interference with DNA Replication: By binding to PCNA, AOH1160 disrupts the DNA replication process.[3][6]
- Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-mediated DNA repair pathways.[3][5] This is critical for repairing DNA cross-links caused by certain chemotherapies.[3]
- Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and repair leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][7] AOH1160 has been shown to increase levels of the DNA damage marker yH2A.X and activate executioner caspases 3 and 9.[7]





Click to download full resolution via product page

**Caption:** Mechanism of Action of **AOH1160**.

### **In Vitro Efficacy**

**AOH1160** has demonstrated potent and selective cytotoxicity against a wide array of cancer cell lines while sparing non-malignant cells.



### **Cell Viability and IC50 Values**

The compound selectively kills multiple types of cancer cells with IC50 values in the sub-micromolar range.[4] In contrast, it does not exhibit significant toxicity to various non-malignant human cells at concentrations up to at least 5  $\mu$ M.[3] The median GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human tumor cell lines was approximately 330 nM.[1][3]

| Cell Line Type                                                                     | Cancer Cell Line          | IC50 (μM)     | Non-Malignant<br>Control Cells                   |
|------------------------------------------------------------------------------------|---------------------------|---------------|--------------------------------------------------|
| Neuroblastoma                                                                      | Multiple Lines            | 0.11 - 0.53   | 7SM0032, Human<br>PBMCs                          |
| Breast Cancer                                                                      | Multiple Lines            | 0.11 - 0.53   | Human Mammary<br>Epithelial Cells<br>(hMEC)      |
| Small Cell Lung<br>Cancer                                                          | Multiple Lines            | 0.11 - 0.53   | Human Small Airway<br>Epithelial Cells<br>(SAEC) |
| Glioblastoma                                                                       | PBT003, PBT707,<br>PBT017 | Not Specified | Normal Neural Stem<br>Cells                      |
| Table 1: In Vitro Cytotoxicity of AOH1160 in Cancer vs. Non-Malignant Cells.[3][4] |                           |               |                                                  |

### **Synergistic Activity**

**AOH1160** enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In clonogenic assays with SK-N-DZ neuroblastoma cells, the combination of 500 nM **AOH1160** and 3  $\mu$ M cisplatin yielded a combination index of approximately 0.55, indicating a synergistic effect.[3] Similar synergy was observed in SK-N-AS neuroblastoma cells.[3]

### **In Vivo Efficacy**



The anti-tumor activity of **AOH1160** has been confirmed in xenograft mouse models of various solid tumors.

### **Xenograft Tumor Models**

Due to the rapid metabolism of **AOH1160** by the carboxyl esterase ES-1 in rodents, in vivo studies were conducted in ES1e/SCID mice, which are partially deficient in this enzyme.[3] In these models, oral administration of **AOH1160** led to significant tumor growth suppression.[3]

| Tumor Type                                                                    | Cell Line                | Mouse Model | Dosage                         | Outcome                                     |
|-------------------------------------------------------------------------------|--------------------------|-------------|--------------------------------|---------------------------------------------|
| Neuroblastoma                                                                 | SK-N-AS, SK-N-<br>BE2(c) | ES1e/SCID   | 40 mg/kg, daily<br>oral gavage | Significant<br>reduction in<br>tumor burden |
| Breast Cancer                                                                 | Not specified            | ES1e/SCID   | 40 mg/kg, daily<br>oral gavage | Significant reduction in tumor burden       |
| Small Cell Lung<br>Cancer                                                     | Not specified            | ES1e/SCID   | 40 mg/kg, daily<br>oral gavage | Significant reduction in tumor burden       |
| Table 2: Summary of In Vivo Efficacy of AOH1160 in Xenograft Models.[3][4][7] |                          |             |                                |                                             |

Throughout these experiments, **AOH1160** did not cause any deaths or significant weight loss in the animals, indicating a favorable toxicity profile.[3][4] A comprehensive repeated-dose toxicity study where mice received up to 100 mg/kg daily for two weeks also showed no significant toxicity.[3][4]





Click to download full resolution via product page

**Caption:** General Experimental Workflow for In Vivo Xenograft Studies.



### **Pharmacokinetics**

Pharmacokinetic (PK) studies in ES1e/SCID mice demonstrated that **AOH1160** is orally bioavailable.[3] The compound is stable in the plasma of canines, monkeys, and humans, where the ES-1 enzyme is not significantly expressed.[3]

| Parameter                                                            | Value     | Unit  |  |
|----------------------------------------------------------------------|-----------|-------|--|
| Half-life (t1/2)                                                     | ~3.5      | hours |  |
| Administration Route                                                 | Oral (PO) | -     |  |
| Table 3: Pharmacokinetic Parameters of AOH1160 in ES1e/SCID Mice.[3] |           |       |  |

# **Experimental Protocols**Drug Discovery and Synthesis

**AOH1160** was identified from its parent compound, AOH39, through a process of virtual screening and medicinal chemistry.[3] Computer modeling was used to dock thousands of compounds against the crystal structure of the PCNA/FEN1 complex.[3] Hits were synthesized and evaluated in cellular assays to identify potent and selective analogues.[3]





Click to download full resolution via product page

Caption: AOH1160 Drug Discovery and Development Workflow.

### **Cell Viability Assay**

Cell growth and viability were measured using the CellTiter-Glo Luminescent Cell Viability Assay.[3][8] Cancer and non-malignant cells were cultured in the presence of varying concentrations of **AOH1160**.[3] After a set incubation period (e.g., 72 hours), the luminescent



signal, which is proportional to the amount of ATP present and thus the number of viable cells, was measured.[3] Data was normalized to untreated control cells.

### **Clonogenic Survival Assay**

To assess synergy with cisplatin, cancer cells (e.g., SK-N-DZ, SK-N-AS) were treated with **AOH1160**, cisplatin, or a combination of both for 18 hours.[3] Following treatment, cells were washed and cultured in fresh medium for 2-3 weeks to allow for colony formation.[3] Colonies were then fixed, stained, and counted to determine the surviving fraction compared to untreated controls. The combination index was calculated to determine synergy.[3]

### In Vivo Xenograft Studies

ES1e/SCID mice were used for all in vivo experiments.[3] Human cancer cells (neuroblastoma, breast, or small cell lung cancer) were implanted subcutaneously. Once tumors were established, mice were randomized into treatment and control groups. **AOH1160** was administered once daily via oral gavage at a dose of 40 mg/kg.[3][4] The control group received the vehicle only. Tumor volume and animal body weight were monitored throughout the study as measures of efficacy and toxicity, respectively.[3]

### Conclusion

The preclinical data for **AOH1160** strongly support its potential as a broad-spectrum anticancer agent.[5][9] It demonstrates a novel mechanism of action by targeting a cancer-specific variant of PCNA, leading to potent and selective cancer cell death.[2][3] The compound's oral bioavailability and favorable in vivo safety profile, combined with its ability to synergize with existing chemotherapies, make it a promising candidate for clinical development in the treatment of solid tumors.[3][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. AOH1160 | PCNA inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The anti-cancer activity of a first-in-class small molecule targeting PCNA PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [A Preclinical Evaluation of AOH1160 in Solid Tumors: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2380465#preclinical-evaluation-of-aoh1160-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com